Methyl 6-glucosyloxysalicylate can be derived from natural sources, particularly plants that produce salicylic acid and glycosides. Its synthesis can also be achieved through various chemical reactions involving salicylic acid derivatives and sugar moieties.
The synthesis of methyl 6-glucosyloxysalicylate typically involves the glycosylation of salicylic acid derivatives. Common methods include:
Methyl 6-glucosyloxysalicylate can undergo various chemical reactions typical for esters and phenolic compounds:
The proposed mechanism by which methyl 6-glucosyloxysalicylate exerts its biological effects includes:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of methyl 6-glucosyloxysalicylate.
Methyl 6-glucosyloxysalicylate has potential applications in various scientific fields:
This compound represents an interesting area of study within medicinal chemistry, with ongoing research exploring its full therapeutic potential and mechanisms of action.
Methyl 6-glucosyloxysalicylate (C₁₄H₁₈O₉; CAS 108124-75-0) is a phenolic glycoside found in Alangium chinense and other plants, formed through enzymatic glycosylation of methyl salicylate precursors [1]. This conjugation reaction is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the phenolic hydroxyl group at the C6 position of methyl salicylate. The product exhibits enhanced stability and water solubility compared to its aglycone form, facilitating storage in vacuoles or apoplastic spaces [1] [7].
UGTs belong to a superfamily of enzymes critical for modifying plant secondary metabolites. They feature a conserved C-terminal Plant Secondary Product Glycosyltransferase (PSPG) box that binds the UDP-sugar donor, while the N-terminal domain determines substrate specificity [8] [9]. For Methyl 6-glucosyloxysalicylate biosynthesis, UGT71C3-like enzymes exhibit high affinity for methyl salicylate. Structural analyses reveal that hydrophobic residues (e.g., Phe-148 and Leu-183 in Arabidopsis UGT71C3) create a binding pocket accommodating the planar aromatic ring of salicylates [4]. The catalytic mechanism involves a nucleophilic attack by the phenolic oxygen on the anomeric carbon of UDP-glucose, forming a β-O-glycosidic linkage [9].
Table 1: Key UGT Families Involved in Salicylate Glucosylation
UGT Family | Representative Enzyme | Catalytic Efficiency (kcat/Km) | Sugar Donor |
---|---|---|---|
UGT71C | UGT71C3 (Arabidopsis) | 1.4 × 10⁴ M⁻¹s⁻¹ | UDP-glucose |
UGT74F | UGT74F2 (Arabidopsis) | 0.9 × 10⁴ M⁻¹s⁻¹ | UDP-glucose |
UGT94 | UGT94F1 (Medicago) | 1.1 × 10⁴ M⁻¹s⁻¹ | UDP-galactose |
Substrate specificity varies across UGT isoforms due to minor amino acid substitutions in their substrate-binding pockets. For instance, UGT71C3 homologs in Medicago sativa (alfalfa) glycosylate methyl salicylate 3× faster than free salicylic acid due to steric accommodation of the methyl ester group [8]. Mutagenesis studies show that replacing Glu-85 with aspartate reduces catalytic efficiency by 60%, emphasizing its role in proton transfer during glycosylation [4] [9]. Kinetic parameters further reveal competitive inhibition by UDP, confirming ordered Bi-Bi mechanisms where UDP-glucose binds before the phenolic acceptor [9].
Methyl 6-glucosyloxysalicylate serves as a biologically inactive storage form of methyl salicylate (MeSA), a volatile defense hormone. Its formation and hydrolysis create a dynamic equilibrium regulating MeSA availability:
This cycle is compartmentalized: Glucosylation occurs in the cytosol, while deglucosylation is vacuolar. Temperature stress (e.g., 2–8°C storage) stabilizes Methyl 6-glucosyloxysalicylate, preventing premature hydrolysis [1]. Pathogen-responsive transcription factors like HB34 directly upregulate UGT71C3/4 expression, amplifying salicylate conjugation upon infection [4].
Table 2: Equilibrium Shifts in Glucosylation-Deglucosylation Cycles During Stress
Physiological State | Glucosylation Rate | Deglucosylation Rate | Net [MeSA] Change |
---|---|---|---|
Basal conditions | High | Low | -90% |
Pathogen challenge | Low | High | +300% |
Cold storage (2–8°C) | Moderate | Negligible | No change |
Salicylate (SA) and jasmonate (JA) pathways exhibit antagonistic interactions mediated partly by glycosylation:
Biotic stressors like Pseudomonas syringae infection preferentially activate SA glucosylation, whereas herbivory upregulates JA glycosylation. This partition ensures stress-specific defense responses [4] [7] [9].
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